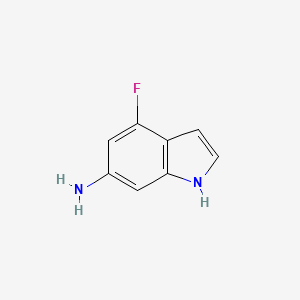

4-Fluoro-1H-indol-6-amine

説明

4-Fluoro-1H-indol-6-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are a key component in various pharmacologically active compounds

作用機序

Target of Action

4-Fluoro-1H-indol-6-amine, like many indole derivatives, is known to bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

生化学分析

Biochemical Properties

4-Fluoro-1H-indol-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can modulate signaling pathways and cellular responses . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives can activate or inhibit specific signaling pathways, leading to changes in cellular behavior such as proliferation, differentiation, and apoptosis . Additionally, this compound may affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. It can bind to specific receptors or enzymes, leading to their activation or inhibition . For instance, indole derivatives have been shown to inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and protein degradation . These interactions can result in changes in gene expression, protein activity, and cellular responses, ultimately influencing the overall function of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions such as temperature, pH, and light exposure . Over time, this compound may degrade, leading to a decrease in its efficacy and potency . Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although its activity may diminish over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity . At higher doses, it can lead to adverse effects such as toxicity and organ damage . Studies have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxic effects . Therefore, careful dosage optimization is essential to maximize the therapeutic potential of this compound while minimizing its adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of active or inactive metabolites, which can further influence the compound’s biological activity and toxicity . Additionally, this compound may affect metabolic flux and metabolite levels, thereby altering cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake, localization, and accumulation in target cells and tissues . The distribution of this compound can be influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing off-target effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects . The subcellular localization of this compound is essential for understanding its mechanism of action and optimizing its therapeutic potential .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1H-indol-6-amine typically involves the introduction of the fluorine atom and the amine group onto the indole ring. One common method is the electrophilic substitution reaction, where a fluorine source such as N-fluorobenzenesulfonimide (NFSI) is used to introduce the fluorine atom at the 4-position. The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups, to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

化学反応の分析

Types of Reactions: 4-Fluoro-1H-indol-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted indole derivatives .

科学的研究の応用

Antiviral Research

Application Summary : 4-Fluoro-1H-indol-6-amine derivatives have been explored as potential antiviral agents. Their efficacy is attributed to their ability to interfere with viral replication processes.

Experimental Methods : Researchers have synthesized various derivatives and tested their activity against different RNA and DNA viruses. The inhibitory activity is quantified using IC50 values, indicating the concentration required to inhibit viral activity by 50%.

Results : Some derivatives have shown promising results, with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus, suggesting significant antiviral potential .

Anti-inflammatory Research

Application Summary : The anti-inflammatory properties of this compound are under investigation due to its influence on inflammatory pathways.

Experimental Findings : Derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines such as interleukin-6 and interleukin-8 in human bronchial epithelial cells. The amino group at the 6-position is crucial for maintaining this activity .

Anticancer Research

Application Summary : The compound has been studied for its anticancer properties, particularly in targeting various cancer cell lines.

Case Study : A study on MCF-7 human breast cancer cells revealed that this compound exhibited an IC50 value of approximately 0.095 µM, indicating potent antiproliferative activity with low toxicity towards non-cancerous cells .

Antitubercular Activity

Application Summary : The antitubercular properties of this compound derivatives are being explored for their potential to treat tuberculosis.

Experimental Methods : Derivatives are synthesized and tested against various strains of Mycobacterium tuberculosis, with efficacy measured using minimum inhibitory concentration (MIC) values.

Results : Certain indole derivatives have shown MIC values in the low micromolar range, indicating strong antitubercular activity .

Antimalarial Properties

Application Summary : Research into the antimalarial effects of this compound focuses on its ability to inhibit Plasmodium species growth.

Experimental Findings : Compounds have been tested for their inhibitory effects on Plasmodium falciparum in culture, with certain derivatives demonstrating significant activity .

Neuropharmacology

Application Summary : The compound's anticholinesterase activity is relevant for treating neurodegenerative diseases like Alzheimer’s by inhibiting acetylcholine breakdown.

Experimental Methods : Derivatives are assessed for their ability to inhibit acetylcholinesterase enzyme activity using standard biochemical assays.

Endocrinology and Metabolic Diseases

Application Summary : Research into the antidiabetic effects of this compound focuses on its potential to modulate insulin signaling pathways and glucose metabolism.

Experimental Methods : In vitro assays and in vivo animal models are employed to assess impacts on blood glucose levels and insulin sensitivity .

Parasitology and Tropical Medicine

This compound is also being investigated for its potential applications in treating parasitic infections, particularly malaria, through its inhibitory effects on Plasmodium species.

Chemical Synthesis and Properties

The synthesis of this compound typically involves multiple steps that allow for efficient production of this compound and its analogs. Its unique chemical properties make it a valuable candidate for further research and development across various fields of medicinal chemistry .

類似化合物との比較

4-Fluoroindole: Similar structure but lacks the amine group at the 6-position.

6-Aminoindole: Similar structure but lacks the fluorine atom at the 4-position.

4-Chloro-1H-indol-6-amine: Similar structure with a chlorine atom instead of fluorine at the 4-position.

Uniqueness: 4-Fluoro-1H-indol-6-amine is unique due to the presence of both the fluorine atom and the amine group, which can enhance its chemical reactivity and biological activity compared to other similar compounds .

生物活性

4-Fluoro-1H-indol-6-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant research findings and data.

Target Receptors and Enzymes

this compound interacts with various receptors and enzymes, exhibiting high affinity for multiple biological targets. Notably, it has been shown to bind to acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurodegenerative diseases like Alzheimer's disease. The compound's ability to inhibit AChE suggests potential applications in enhancing cognitive function by preventing acetylcholine breakdown.

Biochemical Pathways

The compound influences several biochemical pathways, including anti-inflammatory and antioxidant pathways. It has demonstrated efficacy in modulating the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8) in human bronchial epithelial cells. This modulation is critical for developing therapeutic strategies against inflammatory diseases.

Biological Activities

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells. The compound’s structural similarity to other indole derivatives, known for their anticancer properties, supports its potential as a lead compound for cancer therapy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent . The mechanism involves the inhibition of bacterial topoisomerases, essential for DNA replication .

Neuroprotective Effects

In addition to its role in inhibiting AChE, this compound has shown promise in neuroprotection. Experimental models of neuronal injury suggest that it can protect against oxidative stress and apoptosis, highlighting its potential utility in treating stroke and traumatic brain injury.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A recent study evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity at low concentrations. Further mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

特性

IUPAC Name |

4-fluoro-1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBICGWTJATNNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646108 | |

| Record name | 4-Fluoro-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-26-3 | |

| Record name | 4-Fluoro-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。